4-Bromo-3-(hydroxymethyl)phenol

Übersicht

Beschreibung

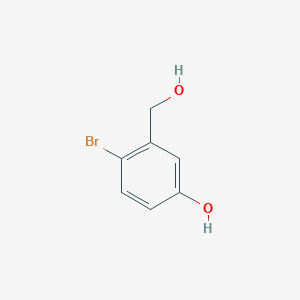

4-Bromo-3-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H7BrO2. It is a brominated phenol derivative, characterized by the presence of a bromine atom at the fourth position and a hydroxymethyl group at the third position on the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Wirkmechanismus

Target of Action

4-Bromo-3-(hydroxymethyl)phenol is a useful organic compound for research related to life sciences . . It’s worth noting that bromomethylphenols, a class of compounds to which this compound belongs, are useful intermediates in the synthesis of some heterocyclic compounds, calixarenes, stable metallaquinones as charge-transfer complexes, and titanium trisphenol complexes as catalytic systems in ring-opening polymerization reactions .

Mode of Action

For instance, they can be directly brominated via reaction with 2,4,6-trichloro[1,3,5]triazine in N,N-dimethylformamide at room temperature . This reaction occurs without affecting the phenolic hydroxy group .

Biochemical Pathways

Bromomethylphenols are known to be involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Result of Action

Bromomethylphenols are known to be used for the preparation of pharmacologically active compounds such as benzylaptamines, which show significant anticancer and antimicrobial activities .

Action Environment

It’s worth noting that the compound should be stored in a sealed container in a dry environment at 2-8°c .

Biochemische Analyse

Biochemical Properties

4-Bromo-3-(hydroxymethyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo free radical bromination and nucleophilic substitution reactions

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that brominated phenols can modulate the activity of various signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for exploring its therapeutic potential and toxicity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its application. The compound’s ability to undergo nucleophilic substitution and free radical reactions suggests that it can interact with enzymes and proteins, leading to changes in their activity and function . These molecular interactions are critical for understanding its mechanism of action.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are important factors to consider. The compound’s effects on cellular function can change over time due to its stability and potential degradation products. Studies have indicated that brominated phenols can undergo degradation, leading to the formation of various by-products that may have different biological activities . Understanding these temporal effects is crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxicity and adverse effects. Studies have shown that brominated phenols can have dose-dependent effects on various physiological processes, including enzyme activity, gene expression, and cellular metabolism . These findings are essential for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to undergo nucleophilic substitution and free radical reactions suggests that it can participate in different metabolic processes, leading to the formation of various metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for understanding its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions are essential for determining its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for understanding its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(hydroxymethyl)phenol typically involves the bromination of 3-(hydroxymethyl)phenol. One common method is the electrophilic bromination reaction, where 3-(hydroxymethyl)phenol is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-3-(hydroxymethyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Zinc in acetic acid.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: 4-Bromo-3-carboxyphenol.

Reduction: 3-(Hydroxymethyl)phenol.

Substitution: 4-Methoxy-3-(hydroxymethyl)phenol.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-(hydroxymethyl)phenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in studies related to enzyme inhibition and protein interactions due to its phenolic structure.

Medicine: Research on its potential therapeutic properties, such as antimicrobial and anticancer activities, is ongoing.

Industry: It serves as a precursor for the production of specialty chemicals and materials

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2-(hydroxymethyl)phenol: Similar structure but with the hydroxymethyl group at the second position.

3-Bromo-4-(hydroxymethyl)phenol: Similar structure but with the bromine atom at the third position.

4-Chloro-3-(hydroxymethyl)phenol: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 4-Bromo-3-(hydroxymethyl)phenol is unique due to the specific positioning of the bromine and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. The presence of bromine enhances its electrophilic properties, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

4-Bromo-3-(hydroxymethyl)phenol (CAS No. 2737-20-4) is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a bromine atom and a hydroxymethyl group, allows it to participate in a range of biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential applications in medicine.

- Molecular Formula : C₇H₇BrO₂

- Molecular Weight : 201.02 g/mol

- Boiling Point : 286.7 °C

- Melting Point : 130-135 °C

Target Interactions

This compound interacts with various biomolecules, including enzymes and proteins. Its brominated structure enhances its electrophilic properties, making it a versatile intermediate in organic synthesis and a potential enzyme inhibitor or activator depending on the biological context.

Biochemical Pathways

The compound is involved in several biochemical reactions:

- Nucleophilic Substitution : It can undergo nucleophilic substitution reactions, which are crucial for modifying other biomolecules.

- Free Radical Reactions : The compound is also known to participate in free radical bromination, influencing cellular signaling pathways and gene expression.

Anticancer Properties

Research indicates that bromomethylphenols, including this compound, exhibit significant anticancer activity. They are involved in the synthesis of pharmacologically active compounds like benzylaptamines, which have shown promise in cancer treatment.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties, making it a candidate for further studies in developing new antimicrobial agents. Its structure allows it to disrupt microbial cell functions, although specific mechanisms remain an area of ongoing research.

Study on Cellular Effects

In laboratory settings, studies have shown that this compound affects cellular metabolism and signaling pathways. For instance:

- Dose-dependent Effects : Lower doses may promote therapeutic effects, while higher doses can lead to toxicity. This duality emphasizes the need for careful dosage considerations in therapeutic applications.

| Dosage Range | Effect | Reference |

|---|---|---|

| Low | Therapeutic effects | |

| High | Toxicity |

Stability and Degradation Studies

The stability of this compound over time influences its biological activity. Research indicates that degradation products formed during storage can exhibit different biological activities compared to the parent compound.

Chemistry and Organic Synthesis

This compound serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable for developing new chemical entities in medicinal chemistry .

Biological Research

The compound is utilized in studies related to enzyme inhibition and protein interactions due to its phenolic structure. Ongoing research aims to elucidate its potential therapeutic properties further .

Comparison with Related Compounds

| Compound Name | Structural Difference | Biological Activity |

|---|---|---|

| 4-Bromo-2-(hydroxymethyl)phenol | Hydroxymethyl at the second position | Similar but less potent |

| 3-Bromo-4-(hydroxymethyl)phenol | Bromine at the third position | Comparable activity |

| 4-Chloro-3-(hydroxymethyl)phenol | Chlorine instead of bromine | Reduced electrophilicity |

Eigenschaften

IUPAC Name |

4-bromo-3-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMFITZCDVUFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2737-20-4 | |

| Record name | 2-Bromo-5-hydroxybenzenemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002737204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-hydroxybenzenemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3S6NR5YAC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.